molecular formula C12H15N3S B1465968 1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87642-40-8

1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1465968
CAS RN: 87642-40-8
M. Wt: 233.33 g/mol
InChI Key: VPOAGGTYTZPBSD-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the classical approaches to substituted thiophenes is mainly based on condensation-like reactions or on subsequent functionalization of the thiophene ring . During the last years, innovative approaches to the regioselective synthesis of substituted thiophenes starting from acyclic precursors have been developed, mainly based on heterocyclization of functionalized alkynes .


Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can vary widely depending on their structure and the conditions under which they are reacted. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Anticancer Applications

Thiophene derivatives have been extensively studied for their anticancer properties. The presence of the thiophene ring in the compound’s structure suggests potential efficacy in inhibiting cancer cell growth. Research indicates that thiophene derivatives can act as IGF-1R tyrosine kinase inhibitors , which are crucial in the signaling pathways of various cancers . By inhibiting this kinase, the compound could potentially be used to halt the proliferation of cancer cells.

Anti-Inflammatory and Analgesic Effects

Compounds with a thiophene ring have shown significant anti-inflammatory activities. They can be designed to target specific inflammatory pathways, providing relief from chronic inflammation. Additionally, thiophene derivatives have been reported to possess analgesic properties, which could make them valuable in pain management .

Antimicrobial Activity

The antimicrobial activity of thiophene derivatives makes them candidates for developing new antibiotics. They have been found to be effective against a range of microbial strains, offering a pathway to combat antibiotic-resistant bacteria .

Neuroprotective Properties

Thiophene compounds have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems may help in alleviating symptoms of diseases like Alzheimer’s and Parkinson’s .

Material Science Applications

In the field of material science, thiophene derivatives are utilized for their conductive properties. They are integral in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound could contribute to advancements in electronic materials due to its thiophene core .

Antioxidant Properties

Thiophene derivatives have demonstrated antioxidant activities, which are important in protecting cells from oxidative stress. This property can be harnessed in the development of treatments for conditions caused by free radical damage .

Dermatological Applications

The compound’s potential as a tyrosinase inhibitor suggests its use in dermatology, particularly in treating hyperpigmentation disorders. By inhibiting tyrosinase, it could prevent the formation of melanin, thus acting as an anti-melanogenic agent .

Cardiovascular Therapeutics

Thiophene derivatives have been associated with anti-atherosclerotic and antihypertensive effects. They could be used to develop drugs that manage cardiovascular diseases by targeting atherosclerosis and high blood pressure .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their structure and the biological target they interact with. For example, some thiophene derivatives have shown important pharmacological activities .

Future Directions

Thiophene derivatives continue to be a focus of research due to their wide range of properties and applications. Future research will likely continue to explore new methods of synthesizing thiophene derivatives, as well as investigating their properties and potential applications .

properties

IUPAC Name

1-ethyl-3-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-15-10-5-6-13-8-9(10)12(14-15)11-4-3-7-16-11/h3-4,7,13H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOAGGTYTZPBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720367
Record name 1-Ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

CAS RN

87642-40-8
Record name 1-Ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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